molecular formula C12H12ClFO2 B13605739 1-(3-Chloro-5-fluorophenyl)cyclopentanecarboxylic acid

1-(3-Chloro-5-fluorophenyl)cyclopentanecarboxylic acid

Cat. No.: B13605739
M. Wt: 242.67 g/mol
InChI Key: LUWREHWVSVLVJQ-UHFFFAOYSA-N
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Description

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring bearing chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the substituted phenyl ring, which is then coupled with a cyclopentane derivative. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions occur at the correct positions on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions modify the carboxylic acid group.

Scientific Research Applications

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid
  • 1-(3-chloro-5-bromophenyl)cyclopentane-1-carboxylic acid
  • 1-(3-chloro-5-fluorophenyl)cyclohexane-1-carboxylic acid

Uniqueness

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

Molecular Formula

C12H12ClFO2

Molecular Weight

242.67 g/mol

IUPAC Name

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12ClFO2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16)

InChI Key

LUWREHWVSVLVJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)Cl)F)C(=O)O

Origin of Product

United States

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